molecular formula C17H14Cl2N2O B1426748 6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride CAS No. 1332528-41-2

6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride

Cat. No. B1426748
CAS RN: 1332528-41-2
M. Wt: 333.2 g/mol
InChI Key: BHAIREXGDJLSRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride is a chemical compound with the formula C₁₇H₁₄Cl₂N₂O . It is used in various scientific experiments and for pharmaceutical testing .

Scientific Research Applications

Pharmaceutical Research

This compound is utilized in pharmaceutical research as a high-quality reference standard for drug testing. Its precise chemical structure and properties make it an excellent candidate for developing new medications and testing their efficacy .

Analytical Chemistry

In analytical chemistry, this chemical serves as a standard for chromatographic analysis. It helps in the identification and quantification of unknown compounds in various samples .

Biopharma Production

The compound is used in the biopharmaceutical industry, particularly in the synthesis of complex molecules. It acts as a building block in the production of new therapeutic agents .

Organic Synthesis

As an organic building block, this compound is involved in the synthesis of various organic molecules. It’s particularly useful in constructing quinoline derivatives, which are prevalent in many chemical reactions .

Heterocyclic Chemistry

In the field of heterocyclic chemistry, this compound is a valuable reagent for creating heterocyclic compounds, which are essential in developing drugs with potential biological activity .

Safety and Precautionary Research

Research into the safety and handling of chemicals often utilizes this compound to understand and develop safety protocols. It’s important for ensuring safe laboratory practices and handling procedures .

Mass Spectrometry

This compound can be used as a calibration standard in mass spectrometry. It helps in tuning the instruments and ensuring accurate mass measurements for various analyses .

Chromatography

Lastly, in chromatography, it’s used for method development and validation. It aids in establishing reliable and reproducible chromatographic methods for separating chemical mixtures .

Safety and Hazards

This compound is labeled as an irritant, indicating that it can cause irritation to the skin, eyes, or respiratory tract . Always handle it with appropriate safety measures.

properties

IUPAC Name

6,8-dimethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O.ClH/c1-10-7-11(2)16-12(8-10)13(17(18)21)9-15(20-16)14-5-3-4-6-19-14;/h3-9H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAIREXGDJLSRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)Cl)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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